molecular formula C9H9N3O2S B1586008 Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 56881-21-1

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B1586008
CAS No.: 56881-21-1
M. Wt: 223.25 g/mol
InChI Key: JLBXHMLWNKGFAV-UHFFFAOYSA-N
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Safety and Hazards

Due to the limited research on Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, specific safety data and toxicity information are relatively scarce . As an organic compound, general laboratory safety procedures should be followed when handling this compound, including avoiding skin and eye contact and working in a well-ventilated environment .

Preparation Methods

The synthesis of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, gold catalysts, and hydrazine monohydrate . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXHMLWNKGFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384873
Record name ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56881-21-1
Record name ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloropyrazine-2-carbonitrile (17.9 g, 128 mmol), sodium carbonate (17.7 g, 167 mmol) and ethyl-2-mercaptoacetate (18.4 mL, 167 mmol) in ethanol (120 mL) was heated to reflux for 4.5 h. Quenched with water (1.5 L) and stirred for 30 min. The resulting precipitate was collected and washed with water. The residue was dissolved in diethyl ether and a black precipitate was filtrated off. Ether was evaporated to give pure compound ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 7 (19.6 g, 68.5%). 1H-NMR (400 MHz, CDCl3) 1.42 (t, J=7.2 Hz, 3H), 4.40 (q, J=7.2 Hz, 2H), 6.19 (br s, 1H), 8.58 (d, J=2.2 Hz, 1H), 8.63 (d, J=2.2 Hz, 1H).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Reactant of Route 6
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

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